Enantiomer-Specific Biological Activity: Class-Level Inference from the PA-824 Scaffold
While direct biological data for this specific compound is not publicly available, class-level evidence from the closely related PA-824 scaffold demonstrates that the (R)-enantiomer is selectively active against Leishmania donovani (axenic amastigote IC50 0.5 μM) but completely inactive against Mycobacterium tuberculosis (MIC > 128 μg/mL), whereas the (S)-enantiomer shows potent anti-TB activity (MIC 0.015–0.25 μg/mL) and no anti-leishmanial effect [1]. For the 4-fluorobenzyloxy analog, this stereochemical activity divergence is expected to hold, as the nitroimidazooxazine pharmacophore activation is strictly dependent on the spatial orientation of the 6-substituent [2]. Users requiring a chiral probe for non-tuberculous mycobacteria or kinetoplastid parasites should therefore prioritize the (R)-enantiomer.
| Evidence Dimension | Antimicrobial activity (MIC/IC50) |
|---|---|
| Target Compound Data | Not available for this exact compound |
| Comparator Or Baseline | (R)-PA-824: M. tuberculosis MIC > 128 μg/mL, L. donovani IC50 0.5 μM; (S)-PA-824: M. tuberculosis MIC 0.015-0.25 μg/mL |
| Quantified Difference | Enantiomeric activity reversal (>1000-fold difference in anti-TB activity between enantiomers of PA-824) |
| Conditions | M. tuberculosis H37Rv aerobic culture; L. donovani axenic amastigote assay |
Why This Matters
For researchers developing enantioselective assays or exploring anti-kinetoplastid applications, the (R)-configuration is essential to avoid the potent anti-TB activity of the (S)-form.
- [1] Patterson, S., et al. The R Enantiomer of the Antitubercular Drug PA-824 as a Potential Oral Treatment for Visceral Leishmaniasis. Antimicrobial Agents and Chemotherapy, 2013, 57(10), 4699-4706. View Source
- [2] Denny, W. A., et al. The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies. Future Medicinal Chemistry, 2010, 2(8), 1295-1304. View Source
